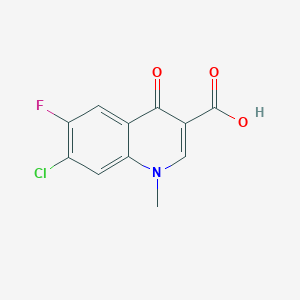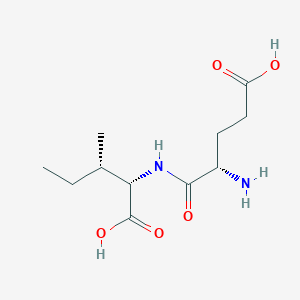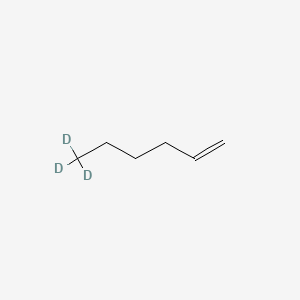
1-Hexene-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexene-d3 is a deuterated form of 1-Hexene, an organic compound with the molecular formula C6H9D3. It is an alkene, characterized by the presence of a carbon-carbon double bond. The deuterium atoms replace the hydrogen atoms in the molecule, making it useful in various scientific research applications, particularly in the field of proteomics .
Méthodes De Préparation
1-Hexene-d3 can be synthesized through several methods. One common method involves the oligomerization of ethylene, which combines ethylene molecules to produce linear alpha-olefins of various chain lengths . Another method is the ethylene trimerization process, which has gained interest due to its high selectivity towards 1-Hexene . Industrial production methods often involve the use of catalysts to facilitate these reactions, with Chevron Phillips’ ethylene trimerization technology being one of the dominant technologies in the production of 1-Hexene .
Analyse Des Réactions Chimiques
1-Hexene-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized by potassium permanganate to produce glutaraldehyde under acidic conditions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like hydrogen. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Hexene-d3 is widely used in scientific research due to its unique properties. In chemistry, it is used as a reference material in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics . In biology, it is used in proteomics research to study protein interactions and functions . In the medical field, it is used in the development of new drugs and therapies. Industrially, it is used in the production of polyethylene and other polymers .
Mécanisme D'action
The mechanism of action of 1-Hexene-d3 involves its interaction with various molecular targets and pathways. In NMR spectroscopy, the deuterium atoms in this compound provide a distinct signal that can be used to study molecular structures and dynamics. In chemical reactions, the double bond in this compound makes it highly reactive, allowing it to participate in various reactions such as oxidation and reduction .
Comparaison Avec Des Composés Similaires
1-Hexene-d3 is similar to other deuterated alkenes, such as 1-Butene-d3 and 1-Octene-d3. its unique properties, such as its specific molecular weight and reactivity, make it particularly useful in certain applications. For example, this compound is often preferred in NMR spectroscopy due to its distinct deuterium signal . Other similar compounds include 1-Hexene, which is the non-deuterated form of this compound, and other linear alpha-olefins like 1-Butene and 1-Octene .
Propriétés
Formule moléculaire |
C6H12 |
|---|---|
Poids moléculaire |
87.18 g/mol |
Nom IUPAC |
6,6,6-trideuteriohex-1-ene |
InChI |
InChI=1S/C6H12/c1-3-5-6-4-2/h3H,1,4-6H2,2H3/i2D3 |
Clé InChI |
LIKMAJRDDDTEIG-BMSJAHLVSA-N |
SMILES isomérique |
[2H]C([2H])([2H])CCCC=C |
SMILES canonique |
CCCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


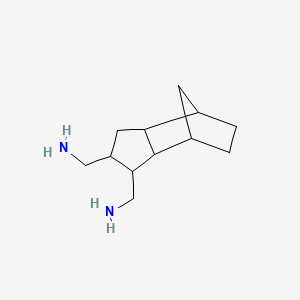

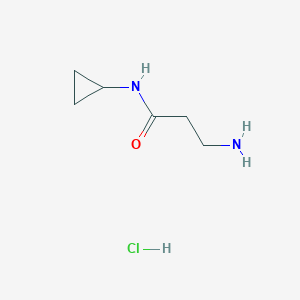
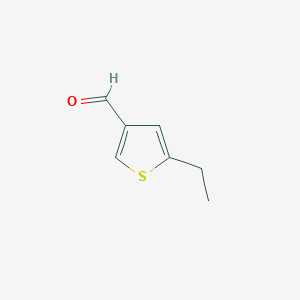
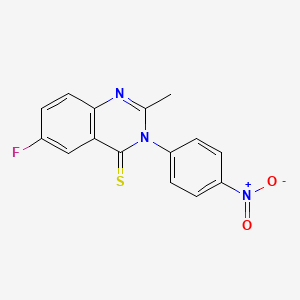
![rel-N-[(1R,4R)-1,2,3,4-Tetrahydro-4-phenyl-1-naphthalenyl]acetamide](/img/structure/B15289229.png)
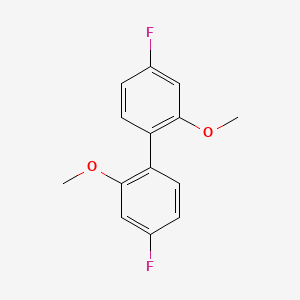
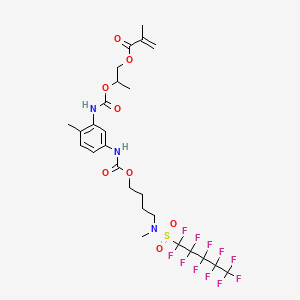
![[(4R)-2-hydroxy-2-oxo-1,3,2lambda5-dioxaphospholan-4-yl]methyl 8-[(1S,2R)-2-hexylcyclopropyl]octanoate](/img/structure/B15289252.png)
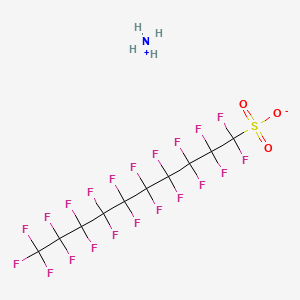
![4-[Benzyl(ethyl)amino]benzenediazonium hexafluorophosphate](/img/structure/B15289264.png)

